molecular formula C21H28ClNO4 B565361 (S)-5-Hydroxy Propafenone Hydrochloride CAS No. 158080-71-8

(S)-5-Hydroxy Propafenone Hydrochloride

Cat. No. B565361
CAS RN: 158080-71-8
M. Wt: 393.908
InChI Key: FAYLNKVZLXBDBE-FERBBOLQSA-N
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Description

“(S)-5-Hydroxy Propafenone Hydrochloride” is a derivative of Propafenone, which is an antiarrhythmic medication used to prevent irregular heartbeats such as atrial fibrillation (AF) in patients who do not have structural heart disease . It belongs to the group of medicines known as antiarrhythmics .


Synthesis Analysis

The synthesis of Propafenone Hydrochloride involves condensing o-hydroxylphenyl phenyl popone and epichlorohydrin in the presence of tetrabutylammonium bromide serving as a catalyst under an alkaline condition to obtain an intermediate product 2,3-epoxy . After distillation, n-propylamine is added for aminating. After aminating, hydrochloric acid is added to obtain the salt, i.e., Propafenone Hydrochloride .


Molecular Structure Analysis

The molecular formula of Propafenone Hydrochloride is C21H27NO3 . The molecular weight is 377.90 .


Chemical Reactions Analysis

In the presence of Propafenone Hydrochloride, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone Hydrochloride can interact with certain substances to cause a change in fluorescence signal .


Physical And Chemical Properties Analysis

Propafenone Hydrochloride is a solid substance . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .

Mechanism of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Safety and Hazards

Propafenone Hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes .

properties

IUPAC Name

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849537
Record name 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxy Propafenone Hydrochloride

CAS RN

158080-71-8
Record name 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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